Unii-4I12ES557C

Description

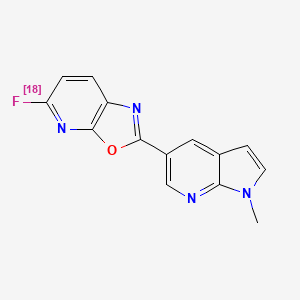

5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The incorporation of the radioactive isotope fluorine-18 allows for the visualization of biological processes in vivo. This compound is particularly valuable in medical diagnostics and research, providing insights into various physiological and pathological conditions.

Propriétés

Numéro CAS |

1201324-21-1 |

|---|---|

Formule moléculaire |

C14H9FN4O |

Poids moléculaire |

267.25 g/mol |

Nom IUPAC |

5-(18F)fluoranyl-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine |

InChI |

InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3/i15-1 |

Clé InChI |

WYQHKOHCTMNFAU-HUYCHCPVSA-N |

SMILES isomérique |

CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)[18F] |

SMILES canonique |

CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine typically involves the following steps:

Fluorination: The introduction of fluorine-18 is achieved through nucleophilic substitution reactions. A precursor molecule containing a suitable leaving group (e.g., a tosylate or mesylate) is reacted with [18F]fluoride ion in the presence of a phase-transfer catalyst.

Cyclization: The fluorinated intermediate undergoes cyclization to form the oxazolo[5,4-b]pyridine core. This step often requires specific reaction conditions, such as elevated temperatures and the presence of a base.

Functional Group Modifications: Additional functional group modifications may be necessary to introduce the 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl moiety. This can involve various organic reactions, including cross-coupling reactions and nucleophilic substitutions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while ensuring high radiochemical purity and yield. Automated synthesis modules are often employed to streamline the process and maintain consistency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the identity and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the oxazolo[5,4-b]pyridine core. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule. Halogenation and alkylation are common examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).

Major Products

Oxidation: Formation of oxazolo[5,4-b]pyridine N-oxides.

Reduction: Formation of reduced oxazolo[5,4-b]pyridine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine is used as a radiotracer to study reaction mechanisms and kinetics. Its radiolabeled nature allows for the tracking of molecular transformations in real-time.

Biology

In biological research, this compound is employed to investigate cellular processes and molecular interactions. It can be used to label specific biomolecules, enabling the study of their distribution and dynamics within living organisms.

Medicine

In medicine, the compound is utilized in PET imaging to diagnose and monitor various diseases, including cancer, neurological disorders, and cardiovascular conditions. Its ability to provide high-resolution images of biological processes makes it a valuable tool in clinical diagnostics.

Industry

In the industrial sector, 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine is used in the development of new radiopharmaceuticals and imaging agents. It serves as a model compound for optimizing synthesis and radiolabeling techniques.

Mécanisme D'action

The mechanism of action of 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets in the body. Upon administration, the compound is taken up by cells and tissues, where it binds to target molecules. The radioactive decay of fluorine-18 emits positrons, which interact with electrons to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the compound’s distribution and localization.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Fluoro-18F)-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine: Lacks the methyl group at the 1-position of the pyrrolo[2,3-b]pyridine moiety.

5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)oxazolo[5,4-b]pyridine: The pyrrolo[2,3-b]pyridine moiety is attached at the 3-position instead of the 5-position.

5-(Fluoro-18F)-2-(1-methyl-1H-indol-5-yl)oxazolo[5,4-b]pyridine: Contains an indole moiety instead of the pyrrolo[2,3-b]pyridine moiety.

Uniqueness

The uniqueness of 5-(Fluoro-18F)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine lies in its specific structural features, such as the fluorine-18 radiolabel and the combination of the oxazolo[5,4-b]pyridine and pyrrolo[2,3-b]pyridine moieties. These characteristics contribute to its distinct pharmacokinetic properties and imaging capabilities, making it a valuable compound in scientific research and medical diagnostics.

Activité Biologique

Overview of Tocilizumab (UNII-4I12ES557C)

Tocilizumab targets the interleukin-6 receptor (IL-6R), inhibiting the pro-inflammatory cytokine IL-6 from binding to its receptor. This action plays a crucial role in modulating immune responses and reducing inflammation.

- IL-6 Inhibition : Tocilizumab binds to both soluble and membrane-bound IL-6 receptors, preventing IL-6 from exerting its inflammatory effects.

- Downstream Effects : This inhibition leads to a decrease in inflammatory markers and modulation of T-cell activity, which is beneficial in conditions characterized by excessive inflammation.

Pharmacodynamics

Tocilizumab's pharmacodynamics involve:

- Reduction in C-reactive protein (CRP) : A biomarker for inflammation, CRP levels decrease significantly following treatment.

- Impact on Immune Cells : The drug affects various immune cell types, including T-cells and B-cells, promoting a more regulated immune response.

Efficacy in Clinical Applications

Tocilizumab has shown efficacy in several clinical settings:

-

Rheumatoid Arthritis (RA) :

- Study Findings : In clinical trials, Tocilizumab has been shown to improve symptoms in patients with moderate to severe RA who have had an inadequate response to other therapies.

- Data Table :

Study Patients Dosage Outcome ACTEMRA Study 1,000 8 mg/kg every 4 weeks Significant reduction in RA symptoms OPTION Study 623 4 mg/kg every 4 weeks Reduced disease activity score -

Giant Cell Arteritis (GCA) :

- Clinical Trials : Tocilizumab has been effective in inducing remission in GCA patients, reducing the need for glucocorticoids.

- Case Study : A patient with severe GCA showed significant improvement after 3 months of treatment with Tocilizumab, leading to sustained remission.

-

COVID-19 Treatment :

- Emergency Use Authorization : Tocilizumab received emergency use authorization for treating severe COVID-19 pneumonia due to its anti-inflammatory properties.

- Research Findings : A meta-analysis indicated that Tocilizumab reduces mortality and the need for mechanical ventilation in COVID-19 patients.

Safety Profile

While Tocilizumab is generally well-tolerated, potential side effects include:

- Increased risk of infections

- Liver enzyme elevation

- Gastrointestinal perforations

Case Studies

-

Rheumatoid Arthritis Management :

- A longitudinal study followed 200 RA patients treated with Tocilizumab over two years. Results indicated a 70% improvement in the American College of Rheumatology (ACR) criteria for improvement.

-

COVID-19 Hospitalization :

- In a cohort study involving 500 hospitalized COVID-19 patients, those treated with Tocilizumab showed a 30% reduction in mortality compared to standard care alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.